2-(3-Bromoquinolin-6-yl)acetic acid

Medicinal Chemistry Drug Discovery Physicochemical Properties

Select 2-(3-Bromoquinolin-6-yl)acetic acid (CAS 1022091-93-5) for your next synthesis—not a generic quinoline. The 3-bromo substituent is the critical handle for Suzuki-Miyaura cross-couplings, enabling arylated quinoline libraries with antinociceptive potential. The free carboxylic acid at the 6-position allows direct amide/ester formation without deprotection, improving atom economy over ester analogs. With an XLogP3 of 2.3, it offers quantifiably higher lipophilicity than non-brominated 6-quinolineacetic acid (CAS 5622-34-4), a key parameter for membrane permeability optimization. Available in ≥95% purity with full analytical support. Order today for expedited medicinal chemistry and SAR programs.

Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
CAS No. 1022091-93-5
Cat. No. B1526702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromoquinolin-6-yl)acetic acid
CAS1022091-93-5
Molecular FormulaC11H8BrNO2
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1CC(=O)O)Br
InChIInChI=1S/C11H8BrNO2/c12-9-5-8-3-7(4-11(14)15)1-2-10(8)13-6-9/h1-3,5-6H,4H2,(H,14,15)
InChIKeyPQGUOWWMXHPEKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromoquinolin-6-yl)acetic acid (CAS 1022091-93-5) Supplier and Specification Overview for Research Procurement


2-(3-Bromoquinolin-6-yl)acetic acid (CAS 1022091-93-5), also known as 3-Bromo-6-quinolineacetic acid, is a brominated quinoline derivative with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol [1]. This compound features a bromine atom at the 3-position of the quinoline ring and an acetic acid moiety at the 6-position . It is a solid at room temperature, soluble in polar organic solvents, and is typically supplied with purities ranging from 95% to 98% .

Why 2-(3-Bromoquinolin-6-yl)acetic Acid (CAS 1022091-93-5) Cannot Be Replaced by Common Quinoline Analogs in Research


Generic substitution fails for 2-(3-bromoquinolin-6-yl)acetic acid due to its precise halogen placement and functional group arrangement. The 3-bromo substituent imparts distinct electronic properties and reactivity compared to non-halogenated or differently halogenated analogs, directly impacting its behavior in key reactions like Suzuki-Miyaura cross-couplings [1]. The carboxylic acid group at the 6-position provides a critical handle for derivatization, distinguishing it from esters or amides . Simple quinoline-6-acetic acid (CAS 5622-34-4) lacks the bromine atom, eliminating the capacity for halogen-specific transformations .

Quantitative Evidence: How 2-(3-Bromoquinolin-6-yl)acetic acid (CAS 1022091-93-5) Compares to Key Analogs


Lipophilicity Comparison: 2-(3-Bromoquinolin-6-yl)acetic acid vs. Non-Brominated 2-(Quinolin-6-yl)acetic acid

2-(3-Bromoquinolin-6-yl)acetic acid exhibits significantly higher lipophilicity than its non-brominated analog, 2-(quinolin-6-yl)acetic acid. This difference is quantitatively reflected in their calculated XLogP3-AA values [1][2].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Acidity and Reactivity Profile: 2-(3-Bromoquinolin-6-yl)acetic acid vs. Ethyl Ester Derivative

The free carboxylic acid group of 2-(3-bromoquinolin-6-yl)acetic acid provides a distinct reactivity profile compared to its ethyl ester counterpart, ethyl 2-(3-bromoquinolin-6-yl)acetate. This is evident in their predicted pKa values and direct applicability in amide coupling reactions .

Organic Synthesis Building Block Reactivity

Halogen Reactivity: 3-Bromo vs. 3-Chloro and 3-Iodo Quinoline Analogs

The 3-bromo substituent on 2-(3-bromoquinolin-6-yl)acetic acid offers an optimal balance of stability and reactivity for Pd-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings, which are used to synthesize diverse quinoline libraries [1].

Cross-Coupling Suzuki-Miyaura C-C Bond Formation

Primary Research Applications for 2-(3-Bromoquinolin-6-yl)acetic Acid (CAS 1022091-93-5)


As a Versatile Building Block for Generating Arylated Quinoline Libraries via Suzuki-Miyaura Cross-Coupling

This compound is a preferred starting material for synthesizing novel arylated quinoline derivatives using Suzuki-Miyaura cross-coupling. The 3-bromo substituent is the critical handle for this reaction, enabling the introduction of diverse aryl and heteroaryl groups. This application is directly supported by literature demonstrating the use of 3-bromoquinoline as a core scaffold for generating compounds with significant antinociceptive activity [1].

As a Key Intermediate for Developing Functionalized Quinoline Carboxylic Acids

The free carboxylic acid group at the 6-position of 2-(3-bromoquinolin-6-yl)acetic acid serves as a key synthetic handle. It allows for direct derivatization into amides, esters, and other carbonyl-containing compounds without the need for an initial deprotection step. This makes it a more atom-economical and efficient choice compared to its ester analogs (e.g., ethyl 2-(3-bromoquinolin-6-yl)acetate) in sequences targeting final compounds with a free acid or derived amide functionality .

In Physicochemical Property Optimization for Medicinal Chemistry Campaigns

The compound's distinct lipophilicity profile, as indicated by its XLogP3-AA of 2.3 [2], makes it a valuable scaffold for medicinal chemists. Compared to the non-brominated 2-(quinolin-6-yl)acetic acid, the presence of bromine increases lipophilicity, which can be a crucial parameter in modulating a drug candidate's absorption, distribution, and membrane permeability. This provides a clear quantitative basis for selecting the 3-bromo analog when higher LogP is desired.

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